N-pentyl-1H-imidazole-1-carboxamide

Description

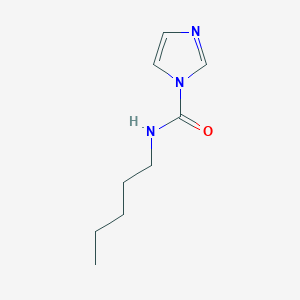

N-Pentyl-1H-imidazole-1-carboxamide is a synthetic organic compound featuring a pentyl alkyl chain (-C₅H₁₁) attached to the carboxamide nitrogen of the imidazole core. The molecular formula is C₉H₁₅N₃O, with a molar mass of 181.24 g/mol.

Properties

Molecular Formula |

C9H15N3O |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

N-pentylimidazole-1-carboxamide |

InChI |

InChI=1S/C9H15N3O/c1-2-3-4-5-11-9(13)12-7-6-10-8-12/h6-8H,2-5H2,1H3,(H,11,13) |

InChI Key |

MOEGSHGOAYPMPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=O)N1C=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pentyl-1H-imidazole-1-carboxamide can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions can yield the desired imidazole derivative . Another method involves the condensation of an aldehyde with a dicarbonyl compound, followed by cyclization to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are carefully controlled to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

N-pentyl-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The pentyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce amines. Substitution reactions can result in various alkyl or aryl imidazole derivatives .

Scientific Research Applications

N-pentyl-1H-imidazole-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-pentyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

Key differences among imidazole carboxamide derivatives arise from substituents on the carboxamide nitrogen or imidazole ring. Below is a comparative table:

Key Observations:

- Lipophilicity : The pentyl chain in the target compound balances lipophilicity better than bulky groups (e.g., tert-butoxyglycyl) or aromatic systems (e.g., benzyl or benzimidazole cores) .

- Steric Effects : Bulky substituents like tert-butoxyglycyl may hinder interactions with biological targets due to steric clashes .

Structural and Crystallographic Insights

Software suites like SHELX and WinGX are critical for resolving crystal structures of imidazole derivatives . For instance, SHELXL refines small-molecule structures, while WinGX integrates tools for geometry analysis. However, crystallographic data for this compound remains unreported in the provided evidence.

Biological Activity

N-pentyl-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activities that may contribute to therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and potential therapeutic uses.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its role in various biological processes. The imidazole moiety contributes to the compound's ability to interact with biological macromolecules through hydrogen bonding and coordination interactions, enhancing its potential as a drug candidate.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Similar imidazole derivatives have shown potent antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .

- Antimicrobial Activity : Compounds with imidazole structures have been reported to possess moderate antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

- Antitumor Activity : Recent studies indicate that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on tumor cell proliferation by inducing apoptosis through the modulation of Bcl-2 family proteins .

1. Antioxidant Activity

A study evaluating a series of imidazole derivatives found that those with structural similarities to this compound exhibited excellent antioxidant activity, suggesting that this compound may also act as a free radical scavenger .

2. Antimicrobial Efficacy

In a comparative analysis of various imidazole derivatives, compounds structurally related to this compound displayed moderate antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism was proposed to involve disruption of the bacterial cell wall integrity .

3. Antitumor Potential

Research has documented that certain imidazole-containing compounds exert significant antitumor effects. For example, one study highlighted the potency of similar compounds against MCF-7 breast cancer cells, where they induced apoptosis via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Data Tables

| Biological Activity | Efficacy | Mechanism |

|---|---|---|

| Antioxidant | High | Free radical scavenging |

| Antibacterial | Moderate | Membrane disruption |

| Antifungal | Moderate | Metabolic interference |

| Antitumor | High | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.